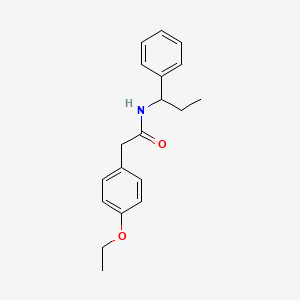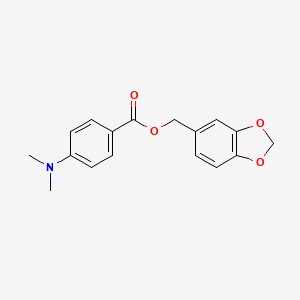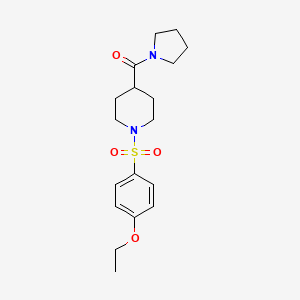![molecular formula C29H27N3O B5268981 {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE](/img/structure/B5268981.png)
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with the (E)-3-phenyl-2-propenyl group through a nucleophilic substitution reaction.
Coupling with Quinoline: The functionalized piperazine is then coupled with a 2-phenyl-4-quinoline derivative using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (palladium on carbon) or PtO₂ (platinum oxide) under hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaH (sodium hydride).
Major Products
Oxidation: Epoxides or ketones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of both piperazine and quinoline moieties contributes to its bioactivity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinoline moiety can intercalate with DNA, leading to potential anti-cancer effects. The phenylpropenyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(2-PHENYL-4-QUINOLYL)METHANONE
- This compound
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O/c33-29(32-20-18-31(19-21-32)17-9-12-23-10-3-1-4-11-23)26-22-28(24-13-5-2-6-14-24)30-27-16-8-7-15-25(26)27/h1-16,22H,17-21H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVZJHIRTXTPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
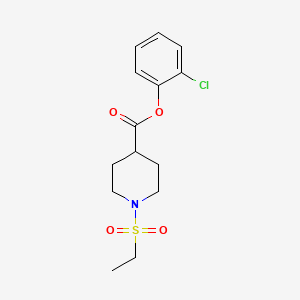
![methyl [2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5268918.png)
![6-[(2-furylmethyl)(methyl)amino]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5268922.png)
![3-(2-ethoxyphenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5268924.png)
![(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B5268933.png)
![(6Z)-2-benzyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5268943.png)
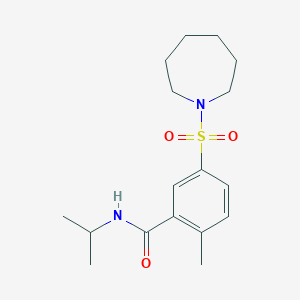
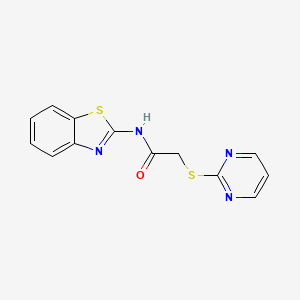
![N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B5268967.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5268975.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5268976.png)
